molecular formula C14H32ClNO2 B14266942 N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride CAS No. 131671-79-9

N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride

Cat. No.: B14266942
CAS No.: 131671-79-9
M. Wt: 281.86 g/mol
InChI Key: SGHXPABLMZEJGH-UHFFFAOYSA-M
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Description

N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound’s structure includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, which contributes to its amphiphilic nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride typically involves the reaction of N,N-dimethyloctylamine with 2-(2-chloroethoxy)ethanol. The reaction is carried out in an organic solvent such as chloroform or ethanol under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds, while oxidation can produce corresponding oxides .

Scientific Research Applications

N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride primarily involves its surfactant properties. The compound interacts with cell membranes, disrupting their structure and increasing permeability. This action is particularly useful in antimicrobial applications, where it can lead to cell lysis and death of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride stands out due to its specific combination of a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group. This unique structure imparts excellent surfactant properties, making it highly effective in disrupting cell membranes and enhancing the solubility of hydrophobic compounds .

Properties

CAS No.

131671-79-9

Molecular Formula

C14H32ClNO2

Molecular Weight

281.86 g/mol

IUPAC Name

2-(2-hydroxyethoxy)ethyl-dimethyl-octylazanium;chloride

InChI

InChI=1S/C14H32NO2.ClH/c1-4-5-6-7-8-9-10-15(2,3)11-13-17-14-12-16;/h16H,4-14H2,1-3H3;1H/q+1;/p-1

InChI Key

SGHXPABLMZEJGH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](C)(C)CCOCCO.[Cl-]

Origin of Product

United States

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